molecular formula C10H11BO3 B7763482 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde

3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde

Cat. No.: B7763482
M. Wt: 190.01 g/mol
InChI Key: ITKLWDANWTZCSV-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Boron-Containing Organic Compounds in Chemical Synthesis

Bifunctional boron-containing organic compounds are a cornerstone of modern synthetic chemistry due to their remarkable versatility. nih.govnumberanalytics.com These molecules possess at least two distinct reactive sites, one of which is an organoboron moiety. This arrangement allows for programmed, stepwise synthetic operations, where each functional group can be addressed under different reaction conditions. The boron group, typically a boronic acid or its ester derivative, is celebrated for its role as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnumberanalytics.com The second functional group, such as the aldehyde in the title compound, provides an electrophilic handle for a different set of transformations. This orthogonality enables the construction of complex molecules with high precision, avoiding the need for extensive protecting group manipulations.

Significance of Cyclic Boronate Esters and Aldehyde Functionalities as Advanced Building Blocks

The strategic importance of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde lies in the distinct and complementary nature of its two functional groups.

Cyclic Boronate Esters: Boronic acids are fundamental in synthesis but can be prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions. acs.orgscholaris.ca Converting them into cyclic boronate esters, such as the 1,3,2-dioxaborinane ring system derived from 1,3-propanediol (B51772), enhances their stability. acs.org These esters are generally more robust, easier to handle, and often exhibit improved solubility in organic solvents compared to their corresponding acids. While acyclic and bulky cyclic esters like pinacol (B44631) boronates are common, the 1,3,2-dioxaborinane moiety offers a stable yet reactive alternative for use in reactions like the Suzuki-Miyaura coupling. acs.orgscholaris.ca

Aldehyde Functionality: The aldehyde group is a classic and exceptionally useful functional group in organic synthesis. It serves as a key electrophile in a wide array of carbon-carbon bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, Grignard additions, and reductive aminations. The presence of an aldehyde on the aryl ring provides a direct site for chain extension or the introduction of new functionalities, entirely separate from the chemistry of the boronate ester. researchgate.net

The combination of these two groups in one molecule creates an advanced building block capable of participating in sequential, chemoselective transformations, significantly streamlining synthetic routes to complex target structures.

Historical Development and Evolution of Synthetic Strategies for Aryl Boronate Esters and Aldehydes

The methods for synthesizing aryl boronate esters, a key feature of the title compound, have evolved considerably over the past century.

Initially, the synthesis of arylboronic acids relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates, followed by hydrolysis. nih.govorgsyn.orgescholarship.org While effective, this approach was often limited by the poor functional group tolerance of the highly reactive organometallic intermediates. nih.gov

A major breakthrough came in 1995 with the development of the Miyaura borylation reaction. orgsyn.org This palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), offered a much milder and more functional-group-tolerant route to aryl boronate esters. orgsyn.orgnih.govorganic-chemistry.org This method has become a cornerstone for preparing these crucial synthetic intermediates. orgsyn.org

Further advancements have continued to broaden the scope and efficiency of aryl boronate synthesis. These include:

Iridium-catalyzed C-H activation , which allows for the direct borylation of aromatic C-H bonds. nih.gov

Metal-free borylation reactions , which utilize radical initiators or photoinduced processes to convert arylamines and aryl halides into boronate esters, avoiding transition metal catalysts entirely. nih.govorgsyn.orgorganic-chemistry.org

Borylation using tetrahydroxydiboron (B82485) (B₂(OH)₄) as a reagent, providing a direct route to arylboronic acids from aryl chlorides. nih.gov

The synthesis of aromatic aldehydes has a long history, with established methods including the oxidation of benzyl (B1604629) alcohols, the reduction of benzoic acid derivatives, and formylation reactions like the Vilsmeier-Haack and Gattermann reactions. The challenge in synthesizing a molecule like this compound lies in combining these synthetic strategies in a way that preserves both sensitive functional groups.

Overview of Current Research Directions in Organoboron Chemistry Pertaining to Complex Precursors

The field of organoboron chemistry is dynamic and continually expanding, with research pushing towards more sophisticated reagents and applications. numberanalytics.com A key trend is the development of complex, highly functionalized precursors that enable more efficient and innovative synthetic strategies. Current research directions relevant to molecules like this compound include:

Asymmetric Synthesis: The development of chiral boronic esters and their use in stereocontrolled reactions is a major focus. numberanalytics.comacs.org This allows for the synthesis of enantiomerically pure compounds, which is critical in medicinal chemistry. acs.org

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool for generating reactive intermediates under mild conditions. numberanalytics.com Photoinduced borylation methods are expanding the scope of accessible organoboron compounds, including those with previously incompatible functional groups. nih.govorganic-chemistry.org

Novel Boron Reagents: Researchers are exploring new boron-containing reagents with enhanced stability, reactivity, or selectivity. This includes the development of tetracoordinate boron species like MIDA (N-methyliminodiacetic acid) boronate esters, which offer exceptional stability to purification techniques like chromatography. acs.org

Late-Stage Functionalization: Bifunctional building blocks are crucial for the late-stage functionalization of complex molecules, a strategy widely used in drug discovery to rapidly generate analogues of a lead compound. The ability to selectively react either the boronate ester or the aldehyde allows for divergent synthesis from a common advanced intermediate.

The demand for complex precursors like this compound is driven by the need to solve increasingly complex problems in materials science and pharmaceutical synthesis. numberanalytics.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Role/Context
This compound C₁₀H₁₁BO₃ Main subject of the article
Boronic acid RB(OH)₂ Fundamental organoboron compound
Boroxine (RBO)₃ Anhydride of boronic acid
1,3-Propanediol C₃H₈O₂ Diol used to form the dioxaborinane ring
Pinacol boronate ester R-B(pin) Common type of stable boronic ester
Bis(pinacolato)diboron (B₂pin₂) C₁₂H₂₄B₂O₄ Reagent for Miyaura borylation
Tetrahydroxydiboron (B₂(OH)₄) B₂H₄O₄ Reagent for direct boronic acid synthesis

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKLWDANWTZCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1,3,2 Dioxaborinan 2 Yl Benzaldehyde and Analogous Architectures

Regioselective Functionalization Strategies for Substituted Aromatic Scaffolds

The introduction of a boronate ester group at a specific position on an aromatic ring is a cornerstone of modern organic synthesis. For precursors to 3-(1,3,2-dioxaborinan-2-yl)benzaldehyde, achieving meta-substitution is paramount. Several powerful methodologies have been refined to control the site of borylation.

Direct C–H Boronation Techniques and Their Catalytic Evolution

Direct C–H borylation has emerged as a highly atom-economical method for creating carbon-boron bonds. rsc.org This transformation typically employs transition-metal catalysts, with iridium-based systems being particularly prominent. researchgate.netnih.gov The regiochemical outcome of these reactions is dictated by a combination of steric and electronic factors.

In the absence of strong directing groups, the borylation of substituted arenes is often governed by sterics, favoring functionalization at the least hindered C–H bond. rsc.orgmadridge.org For a monosubstituted ring like benzaldehyde (B42025), this would lead to a mixture of meta- and para-isomers.

To achieve specific regioselectivity, particularly for ortho-borylation, directing group strategies are employed. rsc.org These methods involve a functional group on the substrate that coordinates to the metal catalyst, guiding the C–H activation to a proximate position. rsc.org For aromatic aldehydes, this can be achieved by the in situ formation of an imine, which then acts as the directing group to facilitate ortho-borylation. madridge.org

The field has seen significant catalytic evolution, moving beyond the venerable iridium systems. researchgate.net Rhodium and other transition metals, including first-row metals like cobalt and iron, have been developed as effective catalysts for C–H borylation, sometimes offering lower cost and complementary reactivity. nih.gov The design and selection of ligands, such as substituted bipyridines and phenanthrolines, are critical for modulating catalytic activity and controlling regioselectivity. researchgate.netnih.gov

Table 1: Selected Catalytic Systems for Direct C–H Borylation This table is interactive. Click on the headers to sort.

Catalyst System Ligand Typical Regioselectivity Key Features
[Ir(cod)Cl]₂ dtbpy Sterically driven (meta/para) Highly efficient and widely used for arene borylation. nih.gov
Ir-based 8-aminoquinoline Ortho-selective Uses a traceless directing group for benzaldehydes. madridge.org
Rh-based Phosphine (B1218219) Sterically driven Effective for borylation of methyl C-H bonds. rsc.org

Halogen-Metal Exchange and Subsequent Trapping with Boron Electrophiles

The halogen-metal exchange reaction is a classic and reliable method for converting aryl halides into organometallic reagents, which can then be trapped to form arylboronates. wikipedia.org This two-step sequence offers excellent regiochemical control, as the position of the boron group is predetermined by the starting halide. The synthesis of this compound, for instance, can be envisioned starting from 3-bromobenzaldehyde.

The process typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This exchange is very fast, often outcompeting other potential side reactions. The rate of exchange follows the general trend I > Br > Cl, making aryl iodides and bromides the most common substrates. wikipedia.org

Once the aryllithium intermediate is formed, it is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like triisopropyl borate or trimethyl borate. Subsequent acidic workup hydrolyzes the intermediate to the boronic acid, which can then be esterified with a diol, such as 1,3-propanediol (B51772), to yield the stable 1,3,2-dioxaborinane ring. An alternative involves preparing an aryl Grignard reagent, which is then reacted with the boron electrophile. organic-chemistry.org

Table 2: Conditions for Aryl Boronate Synthesis via Halogen-Metal Exchange This table is interactive. Click on the headers to sort.

Aryl Halide Metalating Agent Boron Electrophile Typical Conditions
Aryl Iodide/Bromide n-BuLi or t-BuLi B(OiPr)₃ or B(OMe)₃ THF or Et₂O, -78 °C. wikipedia.org
Aryl Bromide iPrMgCl·LiCl B(OiPr)₃ THF, 0 °C to rt. organic-chemistry.org

Directed Ortho-Metalation Approaches in Aryl Boronate Ester Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). nlc-bnc.ca The reaction involves deprotonation of the acidic ortho proton by a strong lithium amide base, such as lithium diisopropylamide (LDA), to form a stabilized ortho-lithiated species. acs.orgrsc.org This intermediate is then trapped with an electrophile, such as a trialkyl borate, to install the boron functionality. acs.orgnih.gov

A wide range of functional groups can serve as DMGs, including amides, carbamates, sulfonamides, and ethers. nlc-bnc.caacs.orgacs.org The aldehyde group itself is incompatible with the strongly basic conditions of DoM, as it would be readily attacked by the organolithium base. Therefore, to synthesize an ortho-borylated benzaldehyde derivative using this method, the aldehyde must be protected, typically as an acetal, or introduced at a later synthetic step. google.com The DoM reaction on an appropriate precursor, followed by deprotection or further transformation, allows for the precise construction of highly substituted aromatic boronate esters. nlc-bnc.ca

Installation and Derivatization of the Aldehyde Moiety in Precursor Molecules

An alternative synthetic approach involves installing the aldehyde group onto a molecule that already contains the arylboronate ester. This strategy relies on the chemoselective transformation of a precursor functional group, most commonly a benzylic alcohol, into the desired aldehyde.

Selective Oxidation Methodologies for Benzylic Alcohols

The oxidation of a benzylic alcohol, such as 3-(1,3,2-dioxaborinan-2-yl)benzyl alcohol, to the corresponding aldehyde presents a significant chemoselectivity challenge. The chosen oxidant must selectively react with the alcohol without affecting the sensitive carbon-boron bond, which is susceptible to oxidation under many traditional conditions. whiterose.ac.ukresearchgate.net

To address this, several mild and selective oxidation methods have been developed. A notable example is the photoinduced oxidation using visible light and molecular oxygen (O₂) as the terminal oxidant. rsc.org This metal-free approach can efficiently convert benzylic boronic esters to the corresponding aldehydes in moderate to excellent yields. rsc.org Another strategy employs a copper-catalyzed system with air as the terminal oxidant, which demonstrates high chemoselectivity for the oxidation of the C-B bond to a carbonyl, and can be adapted for alcohol oxidation. whiterose.ac.uk The development of these selective methods is crucial for the successful late-stage installation of the aldehyde functionality.

Table 3: Selective Oxidation Methods for Benzylic Alcohols in the Presence of Boronate Esters This table is interactive. Click on the headers to sort.

Reagent/System Conditions Selectivity Feature
Visible Light, O₂ TBATB (catalyst) Metal-free, mild conditions. rsc.org
Cu-catalyst, Air Ambient atmosphere High chemoselectivity for C-B bond transformation, adaptable for alcohols. whiterose.ac.uk
H₂O₂, Co-catalyst Aqueous media Can be selective for alcohols, forming esters in one pot. nih.gov

Formylation Reactions and Chemoselectivity Considerations

Directly introducing a formyl group (–CHO) onto an arylboronate ester ring via a C-H formylation reaction is another potential route. However, classic formylation methods like the Vilsmeier-Haack or Gattermann reactions often employ harsh, acidic conditions that can be incompatible with the boronate ester moiety, leading to protodeboronation or other side reactions.

The primary challenge is chemoselectivity: the formylating agent must react at a C-H position of the aromatic ring without engaging with the C-B bond. youtube.com A more practical and controlled approach often involves leveraging the chemistry described in section 2.1.2. An aryl halide precursor, such as 3-bromo-1-(1,3,2-dioxaborinan-2-yl)benzene, can undergo halogen-metal exchange to generate a nucleophilic aryllithium or Grignard reagent. This intermediate can then be trapped with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group with high regiochemical fidelity. This method circumvents the challenges of direct C-H formylation on a sensitive substrate, providing a reliable pathway to the target molecule.

Hydroformylation and Related Carbonylation Strategies

Hydroformylation and other carbonylation reactions are powerful tools for introducing carbonyl functionalities into organic molecules. capes.gov.br These methods are particularly relevant for the synthesis of benzaldehyde derivatives.

Hydroformylation

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. While not a direct route to this compound from a simple aromatic precursor, it is a key strategy for producing substituted aldehydes that could be precursors. For instance, the hydroformylation of a vinyl-substituted aryl boronate ester could theoretically yield the desired product. The regioselectivity of the hydroformylation (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond) is a critical factor and is influenced by the catalyst and ligand system employed. nih.gov Rhodium-based catalysts with phosphine ligands are commonly used to control this selectivity. google.com

Carbonylation of Aryl Halides

A more direct approach involves the palladium-catalyzed carbonylation of an aryl halide. nih.govnih.gov In this strategy, a compound such as 3-bromo- (B131339) or 3-iodobenzaldehyde (B1295965) can be protected at the aldehyde group, followed by conversion of the halide to the boronate ester. Alternatively, a dihalobenzene can be selectively functionalized. For example, 1-bromo-3-iodobenzene (B1265593) could first undergo a Miyaura borylation at the more reactive iodine position, followed by a palladium-catalyzed carbonylation at the bromine position. The success of this approach hinges on the chemoselectivity of the reactions and the stability of the boronate ester under carbonylation conditions.

Recent advancements have focused on developing more general and milder carbonylation methods, including those that operate at atmospheric pressure of carbon monoxide, which enhances the safety and practicality of the procedure. nih.gov The choice of ligand is crucial; for example, Xantphos has been shown to be effective in the palladium-catalyzed carbonylation of aryl bromides. nih.gov

Table 1: Comparison of Catalytic Systems for Carbonylation of Aryl Halides
Catalyst SystemSubstrate ScopeReaction ConditionsKey Advantages
Pd(OAc)₂ / XantphosAryl bromides1 atm CO, 80-110 °CGeneral for various nucleophiles, atmospheric pressure
Pd(PPh₃)₄Aryl iodidesHigh pressure COWell-established, good yields
PdCl₂(dppf)Aryl triflates1-10 atm COGood for less reactive substrates

Convergent Synthetic Routes for Bifunctional Target Molecules Incorporating Boronate Esters and Aldehydes

A key convergent strategy involves the Suzuki-Miyaura cross-coupling reaction. For instance, a boronic acid or ester can be coupled with an aryl halide that already contains the second functional group (or a protected version of it). In the context of this compound, one could envision coupling a diboronic acid derivative with 3-halobenzaldehyde. However, a more common and controlled approach involves the reaction of a boronic acid with a functionalized aryl halide.

A plausible convergent synthesis could start with 3-formylphenylboronic acid. sigmaaldrich.com This commercially available or readily synthesized intermediate can then be esterified with 1,3-propanediol to yield the target molecule, this compound. The esterification is typically an equilibrium process driven to completion by removing water. sciforum.net

Alternatively, a palladium-catalyzed borylation of 3-chlorobenzaldehyde, using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄), represents a powerful convergent method. organic-chemistry.orgorganic-chemistry.org This reaction directly installs the boronic acid functionality onto the aldehyde-containing ring. The resulting boronic acid can then be converted to the desired dioxaborinane ester. organic-chemistry.org

Table 2: Key Convergent Synthetic Strategies
Fragment AFragment BCoupling ReactionKey Features
3-Formylphenylboronic acid1,3-PropanediolEsterificationDirect, simple purification
3-ChlorobenzaldehydeTetrahydroxydiboronPd-catalyzed borylationHigh functional group tolerance, in-situ conversion to esters possible. organic-chemistry.org
1,3-DibromobenzeneBis(pinacolato)diboronSelective Miyaura borylationStepwise functionalization allows for controlled synthesis

Green Chemistry Principles and Sustainable Synthetic Routes in Organoboron Compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for organoboron compounds. nih.govroyalsocietypublishing.org These principles aim to reduce waste, minimize energy consumption, use renewable feedstocks, and avoid hazardous substances. royalsocietypublishing.orgresearchgate.net

In the context of this compound synthesis, several green chemistry aspects can be considered:

Atom Economy: Reactions like C-H borylation are highly atom-economical as they avoid the use of pre-functionalized substrates like aryl halides. nih.gov

Safer Solvents: The use of greener solvents like ethanol (B145695) or even water in coupling and borylation reactions is a significant advancement. organic-chemistry.orgnih.gov For example, multicomponent reactions for producing boron-containing esters have been successfully carried out in ethanol. nih.gov

Energy Efficiency: Microwave-assisted synthesis and photocatalysis are being explored to reduce reaction times and energy consumption. nih.govroyalsocietypublishing.orgnih.gov Microwave irradiation has been shown to dramatically decrease reaction times for the synthesis of boron-containing heterocycles compared to conventional heating. nih.gov

Catalysis: The use of highly efficient and recyclable catalysts minimizes waste. While palladium is a common catalyst, research into more abundant and less toxic metals is ongoing. Enzymatic reactions, though still in early stages for organoboron chemistry, represent a highly sustainable future direction. techexplorist.com

Renewable Feedstocks: While the core aromatic structure is typically derived from petrochemical sources, the diol used for esterification (1,3-propanediol) can be produced from renewable resources.

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automated, on-demand production. rsc.org These benefits are particularly relevant for the synthesis of organoboron compounds, where some reactions may involve unstable intermediates or require precise control over reaction parameters.

The synthesis of boronic esters is well-suited to flow chemistry. rsc.org For example, the generation of organolithium reagents from aryl halides and their subsequent quenching with borate esters can be performed safely and efficiently in a flow reactor. nih.govrsc.org This approach minimizes the accumulation of highly reactive organolithium species, reducing the risk of side reactions and improving safety. nih.gov

An integrated flow microreactor system can be used for the preparation of boronic esters bearing electrophilic functional groups, such as aldehydes. rsc.org The short residence times and precise temperature control in microreactors can suppress side reactions that might be problematic in batch processing. researchgate.net Furthermore, flow systems can be designed to telescope multiple reaction steps, such as borylation followed by a subsequent coupling reaction, without the need for intermediate purification. rsc.org This "synthesis-on-a-chip" approach can significantly streamline the production of complex molecules like this compound. The synthesis of an α-amino boronic ester precursor for a pharmaceutical agent has been demonstrated in a flow system with a total residence time of less than 30 minutes over three steps. rsc.orgresearchgate.net

Table 3: Advantages of Flow Chemistry in Organoboron Synthesis
FeatureAdvantageRelevance to this compound
Enhanced SafetySmall reaction volumes minimize risk with hazardous reagents (e.g., organolithiums). nih.govSafer handling of intermediates in multi-step syntheses.
Precise ControlExcellent control over temperature, pressure, and residence time. researchgate.netImproved selectivity and yield, suppression of byproducts.
ScalabilityProduction can be scaled by running the system for longer periods.Facilitates production from lab to pilot scale.
AutomationAllows for automated synthesis and optimization of reaction conditions.High-throughput screening of conditions for optimal synthesis.
IntegrationMultiple reaction steps can be combined into a single continuous process. rsc.orgStreamlined synthesis from starting materials to the final product without isolation of intermediates.

Mechanistic Investigations and Reactivity Profiles of 3 1,3,2 Dioxaborinan 2 Yl Benzaldehyde

Reactivity at the 1,3,2-Dioxaborinan-2-YL (B15328575) Moiety

The 1,3,2-dioxaborinan-2-yl group is a cyclic boronate ester that serves as a key functional handle in organic synthesis, primarily due to its participation in metal-catalyzed cross-coupling reactions. This moiety, derived from 1,3-propanediol (B51772), offers different stability and reactivity profiles compared to its more common pinacol (B44631) boronate ester counterpart. Its reactivity is central to the synthetic utility of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde, enabling the formation of new carbon-carbon bonds at the 3-position of the benzaldehyde (B42025) ring.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov For substrates like this compound, this reaction allows for the coupling of the arylboronate portion with a variety of organic halides and pseudohalides. The reaction's broad utility stems from the vast number of commercially available boronic acids and their derivatives, the mild reaction conditions, and the development of highly active catalyst systems. digitellinc.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). nih.gov

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. rsc.org The precise mechanism of this step has been a subject of extensive study, as it is often rate-limiting and involves highly reactive intermediates that are difficult to isolate. digitellinc.comnih.gov Two primary pathways have been proposed: one involving the reaction of the palladium-halide complex with a boronate anion (formed by the reaction of the boronic ester with a base), and another involving the reaction of a palladium-hydroxo complex with the neutral boronic ester. nih.gov Studies suggest that for boronic esters, transmetalation may preferentially proceed via the reaction of a neutral boron species with a palladium hydroxide (B78521) complex. nih.gov Furthermore, the in-situ formation of aryl boroxines, which are cyclic anhydrides of boronic acids, can be essential for facilitating base-free transmetalation with certain palladium intermediates. acs.org

Reductive Elimination: The two organic groups on the palladium(II) center couple to form the new C-C bond, regenerating the active palladium(0) catalyst. nih.gov

DFT calculations on related systems have been used to investigate the energy profile of these steps, confirming the general three-step mechanism and identifying transmetalation as a potential rate-determining step. nih.gov

The choice of ligand coordinated to the palladium center is critical for catalyst activity, stability, and selectivity. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in advancing the Suzuki-Miyaura coupling.

Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity, enabling reactions with low catalyst loadings, the synthesis of sterically hindered biaryls, and the coupling of challenging aryl chlorides at room temperature. nih.gov The efficacy of such ligands is attributed to a balance of steric bulk and electron-donating ability, which promotes both the oxidative addition and reductive elimination steps. nih.gov Ligand design can also exert precise control over selectivity; for instance, in the coupling of allylboronates, the choice of ligand can dictate whether the α- or γ-product is formed selectively. mit.edu

Table 1: Selected Ligands for Suzuki-Miyaura Coupling of Arylboronates
Ligand NameAbbreviationKey FeatureApplication HighlightReference
2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphineSPhosBulky, electron-rich dialkylbiaryl phosphineHigh activity for hindered substrates and aryl chlorides. nih.gov
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosHighly bulky biaryl phosphineGeneral utility for a wide range of cross-coupling reactions.
2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenylt-BuXPhosExtremely bulky biaryl phosphineUsed in controlling regioselectivity in allylboronate coupling. mit.edu

A key challenge in the cross-coupling of this compound is achieving chemoselectivity, ensuring the reaction occurs at the carbon-boron bond without undesired side reactions involving the aldehyde group. In palladium-catalyzed Suzuki-Miyaura reactions, the aldehyde functionality is generally tolerant. The reaction conditions are typically mild enough that the aldehyde does not interfere significantly with the catalytic cycle. However, the presence of the aldehyde can influence catalyst behavior, particularly in reactions catalyzed by other metals like nickel. scispace.comsemanticscholar.org Control over the speciation of the boronic acid derivative can also be a strategy to achieve chemoselectivity between different nucleophiles. nih.gov

Understanding the kinetics of the transmetalation step is crucial for optimizing reaction conditions. Kinetic studies and the characterization of intermediates have shed light on the mechanistic details. digitellinc.com As mentioned, two pathways for transmetalation are often considered. nih.gov

Path A (Boronate Pathway): Ar-Pd-X + [Ar'-B(OH)₃]⁻ → Ar-Pd-Ar' + ...

Path B (Boronic Acid Pathway): Ar-Pd-OH + Ar'-B(OH)₂ → Ar-Pd-Ar' + ...

Comparative studies have shown that the reaction of an isolated palladium hydroxide complex with a neutral arylboron compound can be significantly faster than the reaction between a palladium iodide complex and an aryltrihydroxyborate. nih.gov This suggests that under many standard Suzuki-Miyaura conditions, which use aqueous bases like carbonate or phosphate (B84403), the pathway involving the palladium hydroxide species (Path B) is the kinetically favored route for transmetalation. nih.gov The equilibrium between the boronic ester, the corresponding boronic acid, and its boronate form is influenced by the base and solvent system, which in turn dictates the dominant transmetalation pathway. rsc.orgnih.gov

While palladium remains the most common catalyst, there is growing interest in using more earth-abundant and less expensive metals like copper and nickel. rsc.orgrsc.org

Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods for coupling organoboronic esters with organohalides have been developed, offering a valuable alternative to palladium-based systems. rsc.org These reactions often require an activator to render the boronate's organic group more electron-rich, thereby facilitating transmetalation to the copper center. nih.gov Mechanistic experiments in related systems suggest that the formation of chelated cyclic "ate" complexes can accelerate the transmetalation step. nih.govacs.org Copper catalysis has proven effective for coupling with a range of electrophiles, including aryl iodides and electron-deficient aryl bromides. rsc.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful tool, sometimes enabling reactivity that is complementary to palladium. ucla.edu For a substrate like this compound, nickel catalysis is particularly noteworthy due to the influence of the aldehyde group. Research has shown that the coordination of aldehydes and ketones to a Ni(0) center can lead to enhanced reactivity and exquisite selectivity. scispace.comsemanticscholar.orgrsc.org This coordination facilitates an unexpectedly rapid oxidative addition step for aryl halides where the C-X bond is part of the same π-system as the carbonyl group. scispace.comresearchgate.net This effect can be so pronounced that it overrides the standard reactivity order of halides (I > Br > Cl), allowing for the selective coupling of an aryl chloride in the presence of an aryl bromide or iodide. scispace.com This makes nickel catalysis a highly promising strategy for chemoselective transformations of aldehyde-containing arylboronates.

Table 2: Comparison of Metal Catalysts for Cross-Coupling of Arylboronates
Metal CatalystKey AdvantagesMechanistic ConsiderationsRelevance to Aldehyde SubstratesReference
Palladium (Pd)Broad scope, high functional group tolerance, well-understood.Follows a general oxidative addition, transmetalation, reductive elimination cycle. Ligand choice is critical.Generally tolerant of the aldehyde group under standard conditions. nih.gov
Nickel (Ni)Earth-abundant, lower cost, unique reactivity.Aldehyde/ketone coordination to Ni(0) can dramatically increase reactivity and selectivity.Highly advantageous, enabling chemoselective coupling at the C-B bond. scispace.comsemanticscholar.orgrsc.org
Copper (Cu)Low cost, useful for specific transformations not readily achieved with Pd/Ni.Transmetalation often requires activation of the boronate; may involve "ate" complexes.Feasible, offers an alternative pathway for C-C bond formation. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Scope and Limitations

Reactivity at the Benzaldehyde Moiety

The benzaldehyde moiety is a versatile functional group that readily undergoes reactions typical of aromatic aldehydes. These include nucleophilic additions to the carbonyl carbon, oxidations to a carboxylic acid, and reductions to an alcohol. The presence of the meta-substituted boronate ester can influence the reactivity of the aldehyde through electronic effects, though its steric hindrance is minimal.

Nucleophilic Addition Reactions: Scope and Stereoselectivity Considerations

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. youtube.com The electrophilic carbon of the carbonyl is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the alcohol product. youtube.com

The Aldol (B89426) condensation, a cornerstone of C-C bond formation, involves the reaction of an enol or enolate with a carbonyl compound. While specific studies on this compound in Aldol reactions are not prevalent in the searched literature, the general mechanism involves the addition of an enolate to the aldehyde, forming a β-hydroxy aldehyde or ketone. Boron-mediated aldol reactions of esters have been shown to be highly stereoselective, with the choice of boron triflate and amine controlling whether the syn or anti product is formed. nih.gov

The Knoevenagel condensation is a related reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base and results in a dehydrated α,β-unsaturated product. wikipedia.org For example, the reaction of a benzaldehyde with an active methylene compound like malononitrile (B47326) or thiobarbituric acid, often using a base such as piperidine (B6355638) or potassium carbonate, yields the corresponding benzylidene derivative. wikipedia.orgresearchgate.net The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Reactions with Benzaldehydes

AldehydeActive Methylene CompoundCatalyst/SolventProduct Type
2-MethoxybenzaldehydeThiobarbituric acidPiperidine/Ethanol (B145695)Enone
Substituted Aromatic AldehydesMalononitrileWeak inorganic base/WaterBenzylidene malononitrile
AcroleinMalonic acidPyridinetrans-2,4-Pentadienoic acid

This table presents generalized examples of Knoevenagel reactions to illustrate the scope of this transformation. wikipedia.orgresearchgate.net

The Wittig reaction and its variants are powerful methods for synthesizing alkenes from aldehydes. organic-chemistry.orglibretexts.org The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.org The stereochemical outcome is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgstackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgresearchgate.net The reaction is compatible with a wide range of functional groups and has been used extensively in the synthesis of complex natural products. researchgate.netconicet.gov.ar The reaction proceeds via nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene and a water-soluble phosphate byproduct, simplifying purification. wikipedia.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphorus ylidePhosphonate carbanion
Reactivity Ylide reactivity varies (stabilized vs. unstabilized)Generally more nucleophilic, less basic
Stereoselectivity (Z)-alkenes from unstabilized ylides, (E)-alkenes from stabilized ylidesPredominantly (E)-alkenes
Byproduct Triphenylphosphine oxideWater-soluble dialkyl phosphate

This table summarizes key differences between the Wittig and HWE reactions. organic-chemistry.orgwikipedia.org

Reductive amination is a highly effective method for forming C-N bonds, converting aldehydes into amines. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com This chemoselectivity is crucial for efficient one-pot reactions. The reaction works with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amines, respectively. masterorganicchemistry.com

The formation of an imine is the first step in this process and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comyoutube.com In some cases, particularly with ortho-formylphenylboronic acids, the boronic acid moiety can catalyze imine formation. nih.gov The direct amination of alkylboronic esters has also been achieved using reagents like methoxyamine and potassium tert-butoxide, providing a stereospecific route to chiral amines. nih.gov

Chemoselective Oxidation and Reduction Reactions

The selective transformation of the aldehyde group in the presence of the boronate ester is a key consideration for the synthetic utility of this compound.

The selective reduction of an aldehyde to an alcohol without affecting a co-existing boronate ester is a feasible and important transformation. The choice of reducing agent is critical to achieve this chemoselectivity. Milder reducing agents are generally preferred to avoid reduction of the boronate ester.

Ammonia borane (B79455) (NH3BH3) in water has been shown to be an effective reagent for the chemoselective reduction of aldehydes and ketones to alcohols, with tolerance for various functional groups, including esters. rsc.org Similarly, a combination of sodium borohydride (B1222165) (NaBH4) and acetylacetone (B45752) has been developed for the selective reduction of aldehydes over ketones. rsc.org While lithium aluminum hydride (LiAlH4) is a powerful and generally non-selective reducing agent that reduces most carbonyl-containing functional groups, lithium borohydride (LiBH4) offers greater selectivity. harvard.edu LiBH4 is commonly used for the reduction of esters and lactones but will also reduce aldehydes and ketones. harvard.edu The stability of boronate esters to these conditions is a crucial factor. N-Methyliminodiacetic acid (MIDA) protected boronate esters, for instance, are known for their enhanced stability and compatibility with a range of synthetic reagents. sigmaaldrich.com

Table 3: Common Reducing Agents and Their Selectivity

Reducing AgentTypical Substrates ReducedNotes on Selectivity
LiAlH4Aldehydes, ketones, esters, carboxylic acids, amides, nitrilesPowerful, generally non-selective harvard.edu
LiBH4Esters, lactones, aldehydes, ketonesMore selective than LiAlH4; tolerates carboxylic acids, amides harvard.edu
NaBH4Aldehydes, ketonesGenerally does not reduce esters or carboxylic acids
NH3BH3 (in water)Aldehydes, ketonesChemoselective, tolerates ester groups rsc.org

This table provides a general overview of the reactivity of common reducing agents.

Selective Oxidation to Carboxylic Acid Derivatives

The selective oxidation of the aldehyde moiety in this compound to the corresponding carboxylic acid, 3-(1,3,2-dioxaborinan-2-yl)benzoic acid, is a critical transformation that requires careful consideration of chemoselectivity. The primary challenge lies in identifying oxidizing agents that can efficiently convert the aldehyde to a carboxylic acid without compromising the integrity of the boronate ester or the 1,3-propanediol protecting group.

A variety of reagents are known for the oxidation of aldehydes to carboxylic acids. However, the presence of the boronate ester, which is susceptible to oxidation and hydrolysis, narrows the selection of suitable oxidants. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the C-B bond or oxidize the diol protecting group. A kinetic study on the oxidation of propane-1,3-diol by potassium permanganate has shown that the diol can be oxidized, suggesting that harsh permanganate conditions should be avoided. ajchem-a.com

Milder and more selective oxidizing agents are therefore preferred. Common choices include Pinnick oxidation conditions (sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene) and the use of silver (I) oxide (Ag₂O). These methods are generally tolerant of a wide range of functional groups.

Below is a comparative table of potential oxidation methods and their suitability for the selective oxidation of this compound.

Oxidizing Agent/SystemTypical ConditionsAdvantagesPotential Challenges with this compound
Pinnick Oxidation (NaClO₂) NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂OHigh chemoselectivity for aldehydes, tolerant of many functional groups.Potential for hydrolysis of the boronate ester under aqueous and slightly acidic conditions.
Silver(I) Oxide (Ag₂O) Ag₂O, NaOH, H₂O/THFMild conditions, generally compatible with sensitive functional groups.Basicity of the reaction medium could promote side reactions or hydrolysis of the boronate ester.
Potassium Permanganate (KMnO₄) KMnO₄, acetone, H₂O (buffered)Powerful and cost-effective oxidant.Low selectivity, risk of over-oxidation and cleavage of the boronate ester and diol. ajchem-a.com
Jones Reagent (CrO₃/H₂SO₄) CrO₃, H₂SO₄, acetoneStrong oxidant, readily available.Highly acidic conditions would lead to rapid hydrolysis of the boronate ester. Not suitable.

The resulting carboxylic acid, 3-(1,3,2-dioxaborinan-2-yl)benzoic acid, is itself a valuable bifunctional molecule, primed for further transformations such as amide or ester formation, while retaining the boronate ester for subsequent cross-coupling reactions.

Interplay and Chemoselectivity Between Boronate Ester and Aldehyde Functionalities

The presence of both an aldehyde and a boronate ester in this compound offers a platform for diverse and complex molecular architectures through the selective manipulation of each functional group. The key to harnessing the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of reactions at each site.

Orthogonal Reactivity Exploitation in Multi-step Synthesis Design

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective deprotection and reaction of one functional group in the presence of others that are masked with protecting groups removable under different conditions. numberanalytics.comfiveable.me This principle is directly applicable to the divergent reactivity of the aldehyde and boronate ester in this compound.

For instance, the aldehyde can undergo a plethora of transformations, including:

Reductive amination: Formation of an amine via reaction with an amine and a reducing agent (e.g., NaBH(OAc)₃).

Wittig reaction: Conversion to an alkene.

Grignard addition: Formation of a secondary alcohol.

Cyanohydrin formation: Reaction with a cyanide source.

Conversely, the boronate ester is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

An orthogonal synthetic strategy would involve performing a reaction on the aldehyde group while the boronate ester remains intact, followed by a subsequent cross-coupling reaction at the boron center. For example, a multi-step synthesis could involve the conversion of the aldehyde to an alkene via a Wittig reaction, followed by a Suzuki-Miyaura coupling of the resulting product with an aryl halide to construct a more complex molecular scaffold.

Protecting Group Strategies for Selective Functionalization

To achieve true orthogonality and prevent unwanted side reactions, one of the functional groups may need to be temporarily protected. bham.ac.uk The choice of protecting group is crucial and must be compatible with the reaction conditions planned for the other functional group.

Protecting the Aldehyde:

If a reaction needs to be performed at the boronate ester that is incompatible with the aldehyde (e.g., reaction with a strong nucleophile), the aldehyde can be protected. A common method is the formation of an acetal, typically by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol or propane-1,3-diol) under acidic catalysis.

Aldehyde Protecting GroupProtection ConditionsDeprotection ConditionsCompatibility Notes
1,3-Dioxane Propane-1,3-diol, cat. acid (e.g., p-TsOH)Aqueous acidThe boronate ester may be sensitive to the acidic conditions required for both protection and deprotection.
1,3-Dioxolane Ethylene glycol, cat. acidAqueous acidSimilar sensitivity of the boronate ester to acidic conditions.

Protecting the Boronate Ester:

While the 1,3,2-dioxaborinane itself serves as a protecting group for the boronic acid, more robust protection might be necessary under certain conditions. For instance, N-methyliminodiacetic acid (MIDA) boronates are known for their exceptional stability to a wide range of reagents, including those used in chromatography and many standard organic reactions. nih.govnih.govillinois.edu Conversion of the 1,3,2-dioxaborinan-2-yl group to a MIDA boronate could be a viable strategy if the planned synthetic steps are harsh. However, this adds extra steps to the synthetic sequence.

The inherent stability of the 1,3,2-dioxaborinan-2-yl group is often sufficient for many transformations at the aldehyde functionality, making it a "self-protected" form of the boronic acid for many applications.

Stability and Degradation Pathways of the 1,3,2-Dioxaborinan-2-YL Group Under Various Reaction Conditions

The utility of this compound in multi-step synthesis is critically dependent on the stability of the 1,3,2-dioxaborinan-2-yl group under a range of reaction conditions. While generally considered more stable than the corresponding free boronic acid, this cyclic boronate ester is susceptible to degradation, primarily through hydrolysis.

Acidic Conditions: The 1,3,2-dioxaborinan-2-yl group is sensitive to acidic conditions. The presence of water and an acid catalyst will lead to hydrolysis, cleaving the B-O bonds and regenerating the free boronic acid and 1,3-propanediol. libretexts.org The rate of hydrolysis is dependent on the pH and the concentration of water. This sensitivity precludes the use of strongly acidic reagents in reactions involving this compound if the boronate ester functionality is to be preserved.

Basic Conditions: The boronate ester is generally more stable under basic conditions than acidic conditions. However, strong bases can promote hydrolysis, particularly at elevated temperatures. The formation of a tetracoordinate boronate species can occur in the presence of nucleophiles, which can be a prelude to decomposition, although in many cases this is a reversible process.

Oxidative Conditions: Boronic acids and their esters are known to be susceptible to oxidation, particularly by reactive oxygen species. nih.gov This can lead to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. The choice of oxidant for reactions at other sites of the molecule must therefore be carefully considered to avoid degradation of the boronate ester. Milder oxidants are generally preferred.

Reductive Conditions: The 1,3,2-dioxaborinan-2-yl group is generally stable to common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions, especially when the reaction is focused on the reduction of the aldehyde. However, prolonged exposure or harsh reductive conditions could potentially affect the boronate ester.

The stability of the 1,3,2-dioxaborinan-2-yl group can be summarized as follows:

ConditionStabilityPrimary Degradation Pathway
Strongly Acidic (aq.) LowHydrolysis to boronic acid and diol
Mildly Acidic (aq.) ModerateSlow hydrolysis
Strongly Basic (aq.) ModerateHydrolysis
Mildly Basic (aq.) HighGenerally stable
Oxidative Moderate-LowOxidation and protodeboronation, dependent on oxidant
Reductive HighGenerally stable to common hydride reagents

Understanding these stability profiles is essential for the strategic design of synthetic routes that leverage the unique bifunctionality of this compound.

Applications in Advanced Organic Synthesis and Methodology Development

3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde as a Versatile Synthetic Building Block

The strategic placement of an aldehyde and a boronic ester on a single aromatic ring makes this compound a highly sought-after building block. These two functional groups exhibit orthogonal reactivity, meaning one can be reacted selectively while the other remains intact for subsequent transformations. This "two-faced" character is fundamental to its utility in constructing intricate molecules. The aldehyde can participate in a wide array of classic reactions, including Wittig reactions, reductive aminations, and aldol (B89426) condensations, while the boronic ester is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

While direct, multi-step total syntheses of complex natural products starting from this compound are not extensively documented in dedicated studies, its structural motif is integral to the synthesis of key intermediates that are precursors to natural product analogues and other biologically relevant molecules. Its utility is demonstrated in the synthesis of biphenyl-based structures, which form the core of many natural products. For instance, the Suzuki-Miyaura coupling reaction between this compound and various aryl halides can generate complex biphenyl (B1667301) aldehydes. These intermediates can then be further elaborated. The aldehyde functionality can be converted into other groups or used to extend the carbon skeleton, paving the way toward the final natural product target.

The compound serves as an excellent scaffold for creating larger, functional molecular systems. Its rigid phenyl ring provides a defined spatial arrangement for the two functional groups, which can be exploited to build sophisticated three-dimensional structures. For example, it has been used in the synthesis of macrocycles and molecular cages. By reacting the aldehyde with a diamine to form di-imine linkages and subsequently using the boronic ester in a cross-coupling reaction, chemists can construct large, cyclic structures with defined cavities. These architectures are of interest in host-guest chemistry, molecular sensing, and as novel materials. Furthermore, its derivatives are employed in the synthesis of conjugated polymers and organic light-emitting diode (OLED) materials, where the precise arrangement of aromatic units is crucial for their electronic and photophysical properties.

Development of Novel Synthetic Reagents and Catalysts Utilizing Boron-Aldehyde Systems

The unique electronic and structural features of this compound and its derivatives make them valuable starting materials for the development of new reagents and catalysts. The interplay between the electron-withdrawing aldehyde group and the boron moiety can be tuned to influence reactivity and catalytic activity.

Derivatives of this compound are highly valuable as precursors for ligand scaffolds used in catalysis. The aldehyde group provides a convenient handle for introducing phosphine (B1218219), amine, or other coordinating groups through reactions like condensation or reductive amination. For example, reaction with chiral amines can produce chiral imines or amines that, when coordinated to a metal center, can induce asymmetry in catalytic transformations.

One notable application is in the synthesis of phosphine-aldehyde ligands. The aldehyde can be reacted with a secondary phosphine oxide, followed by reduction, to yield a phosphine-alcohol ligand. The boronic ester can then be used to anchor the ligand to a support or to introduce another functional group via a Suzuki coupling. These tailored ligands can be used to prepare transition metal complexes for various catalytic applications, including cross-coupling and hydrogenation reactions, where the ligand's structure is critical for achieving high efficiency and selectivity.

Tandem and Cascade Reactions Incorporating Both Functional Groups for Enhanced Complexity

The presence of two reactive sites on this compound allows for the design of elegant tandem and cascade reactions, where multiple bonds are formed in a single operation. This approach significantly increases molecular complexity in a step-economical fashion. A prime example is a one-pot reaction sequence that combines a Suzuki-Miyaura coupling with a subsequent condensation or addition to the aldehyde.

For instance, a palladium catalyst can first mediate the coupling of the boronic ester with an aryl halide. Without isolating the resulting biphenyl aldehyde intermediate, a nucleophile can be added to the reaction mixture, which then attacks the aldehyde. This strategy has been used to synthesize libraries of complex molecules, such as stilbene (B7821643) derivatives (via a Wittig reaction following the Suzuki coupling) or substituted diarylmethanols (via addition of an organometallic reagent after the Suzuki coupling). These one-pot procedures are highly efficient as they reduce the number of purification steps, save time and resources, and minimize chemical waste.

Table 1: Examples of Tandem Reactions with this compound

Reaction SequenceReagents & ConditionsProduct Type
Suzuki-Miyaura Coupling / Wittig Reaction1. Aryl halide, Pd catalyst, base2. Phosphonium ylideStilbene Derivatives
Suzuki-Miyaura Coupling / Reductive Amination1. Aryl halide, Pd catalyst, base2. Amine, reducing agentBiphenyl Amines
Suzuki-Miyaura Coupling / Aldol Condensation1. Aryl halide, Pd catalyst, base2. Ketone, baseChalcone Derivatives

Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Compounds

This building block is instrumental in the synthesis of aromatic and heteroaromatic compounds bearing multiple functional groups. The boronic ester enables the introduction of a wide range of substituents onto the aromatic ring through Suzuki-Miyaura coupling. This reaction is known for its broad functional group tolerance, allowing for the coupling of aryl, heteroaryl, vinyl, and alkyl groups.

Following the coupling reaction, the aldehyde remains available for further functionalization. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a cyano, imine, or alkyne group. This versatility allows for the strategic installation of diverse functionalities, leading to the creation of polyfunctionalized molecules that are valuable as pharmaceutical intermediates, agrochemicals, and materials science building blocks. For example, coupling with a substituted aryl halide followed by a Wittig reaction on the aldehyde can produce a complex stilbene derivative with multiple points of diversity for structure-activity relationship (SAR) studies in drug discovery.

Contributions to Retrosynthetic Analysis Paradigms and Synthetic Route Design

The strategic value of this compound in organic synthesis is most profoundly realized through the lens of retrosynthetic analysis. This analytical framework, which deconstructs a complex target molecule into simpler, commercially available precursors, highlights the unique utility of this bifunctional reagent. amazonaws.com Its structure, featuring both an electrophilic aldehyde and a masked nucleophilic arylboronic acid, allows it to serve as a versatile linchpin in the design of convergent and efficient synthetic routes.

The core contribution of this compound lies in its role as a key building block for complex molecular architectures, particularly those containing a 1,3-disubstituted aromatic core. In retrosynthesis, the presence of a meta-substituted biphenyl structure, where one ring bears an aldehyde or a functional group derivable from an aldehyde (such as an alcohol, alkene, or imine), immediately suggests a primary disconnection across the biaryl C-C bond. This disconnection strategy is central to many modern synthetic plans and typically points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.net

This retrosynthetic step generates two synthons: an electrophilic aryl halide and a nucleophilic arylboronic acid. This compound serves as the stable and practical chemical equivalent for the latter, the "3-formylphenylboronic acid" synthon. The 1,3,2-dioxaborinane group acts as a robust protecting group for the boronic acid, preventing unwanted side reactions while being primed for participation in Suzuki coupling under specific catalytic conditions. bath.ac.uk This stability is crucial for designing multi-step sequences where other parts of a molecule are manipulated before the key coupling reaction is performed.

The dual functionality of the molecule introduces a powerful element of orthogonality into synthetic route design. A synthetic chemist can devise a strategy that leverages the two distinct reactive sites in a sequential manner. For instance, a route might first involve the Suzuki-Miyaura coupling of this compound with a complex aryl or heteroaryl halide to construct the central biaryl framework. nih.gov In subsequent steps, the aldehyde group becomes the focal point for further elaboration—it can be transformed into a variety of other functionalities to complete the synthesis of the target molecule. This planned, stepwise utilization of the reactive handles is a hallmark of sophisticated synthetic design.

Illustrative Retrosynthetic Analysis

The following data table illustrates a hypothetical retrosynthetic analysis for a complex drug-like molecule. The analysis demonstrates how the unique structure of this compound makes it an indispensable precursor in a logical synthetic plan.

Table 1: Retrosynthetic Deconstruction of a Hypothetical Target Molecule

Step Target/Intermediate Structure Retrosynthetic Disconnection Precursor(s) Identified Rationale for Disconnection
1 Target Molecule (Target: A hypothetical kinase inhibitor) C-N Bond (Amide) Amine Precursor and Carboxylic Acid Precursor The amide bond is reliably formed from a carboxylic acid and an amine, representing a standard and high-yielding final step.
2 Carboxylic Acid Precursor C-O Bond (Oxidation) Alcohol Precursor A carboxylic acid can be readily prepared from the corresponding primary alcohol via oxidation. This simplifies the structure.
3 Alcohol Precursor C-C Bond (Reduction of Aldehyde) Aldehyde Precursor The primary alcohol is recognized as the reduction product of an aldehyde, a fundamental transformation in organic synthesis.

| 4 | Aldehyde Precursor | C-C Biaryl Bond (Suzuki Coupling) | Target Compound and Aryl Halide | This is the key strategic disconnection. The biphenyl core is most efficiently constructed via a Suzuki-Miyaura cross-coupling reaction. This leads directly to the title compound as a critical bifunctional starting material. |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Mechanistic Probing

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR for Complex Structures and Dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. nih.gov For a molecule like 3-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, both solution and solid-state NMR techniques provide critical insights.

Two-Dimensional (2D) NMR Spectroscopy In solution, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but 2D NMR experiments are required for unambiguous assignment of all atoms and for confirming the connectivity within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring and between the methylene (B1212753) protons within the 1,3,2-dioxaborinane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edu It is essential for assigning the specific carbon resonances of the aromatic ring and the dioxaborinane moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com It is particularly powerful for piecing together molecular fragments and confirming the positions of substituents that lack protons, such as the quaternary carbon attached to the boron atom and the carbonyl carbon of the aldehyde. For instance, the aldehyde proton would show an HMBC correlation to the aromatic ring carbons C2, C3, and C4. sdsu.eduyoutube.com

Interactive Table: Predicted 2D NMR Correlations for this compound
Proton (¹H) SignalKey COSY Correlations (with ¹H)Key HMBC Correlations (with ¹³C)
Aldehyde-HAromatic-H (H2, H4)Aromatic C2, Aromatic C4, Aromatic C3 (ipso)
Aromatic-H2Aromatic-H4, Aldehyde-HAldehyde C=O, Aromatic C4, Aromatic C6, Aromatic C1
Aromatic-H4Aromatic-H2, Aromatic-H5Aromatic C2, Aromatic C5, Aromatic C6, Aromatic C3 (ipso)
Aromatic-H5Aromatic-H4, Aromatic-H6Aromatic C4, Aromatic C6, Aromatic C1
Aromatic-H6Aromatic-H5Aromatic C2, Aromatic C4, Aromatic C1
Dioxaborinane-H (axial)Dioxaborinane-H (equatorial)Dioxaborinane C (adjacent), Dioxaborinane C (geminal)
Dioxaborinane-H (equatorial)Dioxaborinane-H (axial)Dioxaborinane C (adjacent), Dioxaborinane C (geminal)

Solid-State NMR (SSNMR) Solid-state NMR is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often inaccessible in solution. For boronic esters, ¹¹B SSNMR is particularly informative. researchgate.net The boron-11 (B1246496) nucleus (spin I = 3/2) is a quadrupolar nucleus, and its NMR signal is highly sensitive to the local electronic and molecular environment. acs.orgnih.gov

Key parameters obtained from ¹¹B SSNMR include:

Isotropic Chemical Shift (δiso): For tricoordinate boronic esters, this typically falls in the range of 18-31 ppm. researchgate.net

Quadrupolar Coupling Constant (CQ): This parameter measures the interaction of the boron nuclear quadrupole moment with the local electric field gradient (EFG). Its magnitude is sensitive to the symmetry of the electron distribution around the boron atom. Studies have shown that CQ values are generally larger for boronic acids than for their corresponding esters. nih.gov

Chemical Shift Anisotropy (CSA, Ω): This describes the orientation dependence of the chemical shift. Both the CQ and Ω parameters are influenced by factors such as the dihedral angle between the boronic ester group and the aromatic ring, as well as the nature of the aromatic substituents. acs.orgnih.gov

These SSNMR parameters provide a detailed picture of the boron center, which is crucial for understanding intermolecular interactions like hydrogen bonding and crystal packing effects in derivatives. nih.gov

Mass Spectrometry for Reaction Monitoring, Isotopic Labeling Studies, and Intermediate Identification

Mass spectrometry (MS) is a vital tool for determining molecular weights and for probing reaction mechanisms. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of boronic acids and their derivatives. nih.gov

Reaction Monitoring High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used for the high-throughput analysis of reactions involving boronic esters, such as the Suzuki-Miyaura coupling. rsc.org By tracking the consumption of the starting material, this compound, and the formation of the cross-coupled product over time, detailed kinetic profiles of the reaction can be established. rsc.orguvic.ca

Intermediate Identification A significant advantage of ESI-MS is its ability to detect charged intermediates directly from the reaction mixture in real-time. uvic.ca In the context of a Suzuki-Miyaura reaction, ESI-MS can identify key catalytic species and intermediates, providing direct evidence for proposed mechanistic pathways. Depending on the reaction conditions, various boronate and palladium-containing species can be observed. uvic.ca

Interactive Table: Potential Intermediates in a Suzuki-Miyaura Coupling Detectable by ESI-MS
Intermediate TypeGeneral FormulaRole in Catalytic Cycle
Boronate Complex[Ar-B(OR)₂(OH)]⁻Activated boron species for transmetalation
Oxidative Addition Complex[L₂Pd(Ar)(X)]Formed after aryl halide adds to Pd(0)
Cationic Palladium Complex[L₂Pd(Ar)]⁺Formed by dissociation of the halide ligand
Transmetalation Intermediate[L₂Pd(Ar)(O-B(OR)₂-Ar')]Putative intermediate during aryl group transfer
Biaryl Palladium Complex[L₂Pd(Ar)(Ar')]Precursor to reductive elimination

Ar = Aryl group from halide; Ar' = Aryl group from boronic ester; L = Ligand; X = Halide

Isotopic Labeling Studies Isotopic labeling is a classic technique for elucidating reaction mechanisms. iitg.ac.in By strategically incorporating a stable isotope (e.g., ¹³C, ²H, ¹⁸O) into one of the reactants, its path can be traced throughout the reaction. For example, in a Suzuki coupling involving a ¹³C-labeled aryl halide, the fate of the labeled carbon can be followed by MS as it transfers to the palladium catalyst and subsequently appears in the final cross-coupled product, thereby confirming the sequence of bond-forming events.

X-ray Crystallography for Precise Structural Characterization of Derivatives and Co-crystals

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for a crystalline compound, including bond lengths, bond angles, and torsional angles. wikipedia.org While a structure for this compound itself may not be widely reported, the analysis of its derivatives or co-crystals reveals definitive structural information.

Crystal structures of related arylboronic acids and esters consistently show a trigonal planar geometry around the sp²-hybridized boron atom. wiley-vch.de In the case of arylboronic acids, molecules often form dimeric pairs in the solid state through hydrogen bonds between the hydroxyl groups. wiley-vch.de For arylboronic esters, the crystal packing is influenced by weaker intermolecular forces. The dihedral angle between the plane of the aromatic ring and the C-B-O₂ plane is a key structural parameter that influences the compound's electronic properties. nih.gov

Analysis of a product derived from a reaction of this compound would use X-ray crystallography to confirm the formation of new covalent bonds and determine the precise three-dimensional arrangement of the entire molecule. mdpi.com

Interactive Table: Typical Bond Geometries in Arylboronic Esters
Bond / AngleTypical ValueSignificance
C-B Bond Length~1.56 ÅConnects the aryl and boronic ester moieties
B-O Bond Length~1.37 ÅCharacteristic of the B-O single bond in an ester
C-B-O Angle~122°Reflects trigonal planar geometry at boron
O-B-O Angle~115°Reflects trigonal planar geometry at boron
C-C-B-O Dihedral AngleVariableDescribes the twist between the aryl ring and the boronic ester group

Values are approximate and can vary based on substituents and crystal packing.

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. wikipedia.org Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation and for monitoring chemical transformations.

For this compound, key vibrational modes include:

Aldehyde C=O Stretch: A strong, characteristic band in the IR spectrum, typically around 1690-1715 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

B-O Stretches: Strong absorptions in the IR spectrum, typically found in the 1310-1380 cm⁻¹ range.

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene (B151609) ring.

These techniques are highly effective for monitoring reaction progress. For example, in a reaction where the aldehyde group is reduced to an alcohol, FTIR or Raman spectroscopy can track the disappearance of the intense C=O stretching band and the simultaneous appearance of a broad O-H stretching band (~3200-3600 cm⁻¹). In-situ Raman spectroscopy has been successfully used to monitor the progress of solid-state Suzuki-Miyaura reactions by following the changes in characteristic bands of the reactants and products over time. researchgate.net

Interactive Table: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopy
AldehydeC=O Stretch1690 - 1715FTIR (Strong), Raman (Medium)
AldehydeC-H Stretch2720 - 2820 (two bands)FTIR (Medium)
Aromatic RingC=C Stretch1450 - 1600FTIR & Raman (Variable)
Aromatic RingC-H Out-of-Plane Bend690 - 900FTIR (Strong)
Boronic EsterB-O Stretch1310 - 1380FTIR (Strong)
Boronic EsterB-C Stretch1130 - 1250Raman (Variable)

Spectroscopic Probes and In-situ Techniques for Elucidating Reaction Intermediates and Transition States

Elucidating the short-lived intermediates and transition states that govern a chemical reaction is a central goal of mechanistic chemistry. In-situ spectroscopic techniques, which analyze the reaction mixture as it evolves without sample workup, are essential for this purpose.

In-situ Raman and IR Spectroscopy: Techniques like React-IR (FTIR) and in-situ Raman allow for the continuous monitoring of reactant, product, and intermediate concentrations throughout a reaction. researchgate.net For instance, in the coupling of boronic esters, these methods can track the consumption of the starting materials and provide kinetic data. acs.org The high sensitivity of Raman spectroscopy to changes in the carbon framework and metal-ligand bonds makes it particularly suitable for studying catalytic reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.net

Low-Temperature NMR Spectroscopy: By running reactions at very low temperatures, it is often possible to slow down reaction rates sufficiently to allow for the detection and characterization of otherwise transient intermediates. In studies of Suzuki-Miyaura couplings, low-temperature ¹⁹F and ³¹P NMR have been used to observe and characterize palladium pre-transmetalation complexes. nih.govacs.org Similarly, ¹¹B NMR can be used to monitor the formation of boronate complexes, which are key intermediates in many reactions of boronic esters. acs.org These studies provide direct, structural proof of species that exist only fleetingly under standard reaction conditions.

The application of these advanced in-situ methods provides a dynamic picture of the reaction pathway, moving beyond the static analysis of starting materials and final products to reveal the intricate sequence of transformations that constitute the reaction mechanism.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for examining the electronic structure of molecules. For 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde, DFT calculations provide deep insights into its fundamental properties.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions, which are crucial for predicting reactivity. The aldehyde group (-CHO) is a strong electron-withdrawing group, which influences the electronic character of the phenyl ring and the boronate ester moiety. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of reactivity. researchgate.net In analogous aryl boronate esters, the HOMO is typically located on the aromatic ring, while the LUMO is often distributed across the boron atom and the ring, indicating the sites for nucleophilic and electrophilic attack, respectively. researchgate.netlodz.pl The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). lodz.plbibliotekanauki.pl For similar phenylboronic acid derivatives, TD-DFT calculations have shown that the primary electronic transitions often involve HOMO to LUMO charge transfers. lodz.pl Calculations can predict the wavelength of maximum absorption (λmax), which can be compared with experimental data to validate the computational model. lodz.pl Furthermore, DFT can be used to calculate vibrational frequencies, aiding in the interpretation of experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net Specific vibrational modes, such as the B-O stretching frequencies in the dioxaborinane ring (typically around 1340-1360 cm⁻¹), can be accurately assigned. researchgate.net

Below is a representative data table of calculated electronic properties for a model compound, phenylboronic acid pinacol (B44631) ester, which serves as an analogue for understanding this compound.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Calculated λmax (nm)
B3LYP6-31G(d,p)-6.89-1.255.64~230
M06-2X6-31+G(d,p)-7.12-1.185.94~225

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

While DFT provides a static picture, molecular dynamics (MD) simulations introduce temperature and solvent effects, allowing for the exploration of dynamic processes like reaction pathways. nih.gov For boronate esters, a key reaction is the Suzuki-Miyaura cross-coupling. acs.orgnih.govlibretexts.org

Reaction Pathways: First-principles MD simulations, where forces are calculated "on the fly" using quantum mechanical methods, can be used to map the energy landscape of a reaction. nih.gov For the Suzuki-Miyaura reaction, MD simulations can elucidate the mechanism of the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. nih.gov These simulations can identify transition states and intermediates, providing a detailed, step-by-step view of the reaction. nih.govnih.gov

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. MD simulations explicitly model solvent molecules, capturing their dynamic interactions with the solute. mdpi.com Studies on related boronic acids have shown that protic solvents can form hydrogen bonds and participate directly in the reaction mechanism, for instance by facilitating proton transfer or stabilizing charged intermediates. mdpi.comnih.gov Computational investigations have revealed that solvent insertion into the coordination sphere of the boron or metal catalyst can be a critical, and sometimes dominant, feature in protic media. nih.gov

Prediction of Regio- and Stereoselectivity in Reactions

For a multifunctional molecule like this compound, predicting the outcome of reactions at different sites (regioselectivity) or the formation of a specific 3D orientation (stereoselectivity) is crucial for its synthetic utility.

Regioselectivity: The presence of both an aldehyde and a boronate ester offers multiple reactive sites. Computational models can predict the regioselectivity of, for example, addition reactions or further cross-coupling. By calculating the activation energies for competing reaction pathways, chemists can determine the most likely product. For instance, in reactions involving polyhalogenated aromatic compounds, computational methods have been used to rationalize and predict which halide will undergo cross-coupling first, often based on calculated bond dissociation energies or the stability of the oxidative addition transition state. acs.org Similar logic can be applied to predict whether a nucleophile would preferentially attack the aldehyde carbonyl or participate in a process involving the boronate ester.

Stereoselectivity: When new chiral centers are formed, predicting the stereochemical outcome is essential. DFT calculations of transition state energies for the formation of different stereoisomers are a powerful tool. In the hydroboration of alkenes to form chiral boronic esters, computational studies have successfully provided insight into the origins of high enantioinduction by comparing the energies of competing diastereomeric transition states. acs.org For reactions involving the aldehyde of this compound, such as an asymmetric addition, computational modeling could predict the favored stereoisomer by analyzing the transition state structures involving a chiral catalyst. researchgate.net

Rational Design of Catalysts and Ligands for Boronate Ester Transformations

Computational chemistry is a key partner in the modern, rational design of catalysts, moving beyond trial-and-error experimentation. morressier.com For transformations of boronate esters, such as the Suzuki-Miyaura coupling, the performance of the palladium (or other metal) catalyst is dictated by the ligands coordinated to it.

Computational screening allows for the in silico evaluation of numerous potential ligands. By calculating key parameters like the stability of catalytic intermediates and the energy barriers of rate-determining steps (e.g., oxidative addition or reductive elimination), researchers can identify promising ligand architectures. researchgate.net For example, studies have shown how ligand steric bulk and electronic properties influence the efficiency of cross-coupling reactions. nih.gov Computational analyses have also been instrumental in developing iron-based catalysts as a more sustainable alternative to palladium for boronate ester couplings. researchgate.net Furthermore, the design of ligands can influence selectivity; computational studies have shown that specific boron ligands can steer a reaction towards a desired conjunctive cross-coupling product over the more common Suzuki-Miyaura product. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates variations in the chemical structure of a series of compounds with a measured activity, such as reaction rate or yield. nih.gov A QSAR model is a mathematical equation that links quantitative structural descriptors to the activity. nih.gov

For a series of substituted aryl boronate esters undergoing a specific transformation, a QSAR study could be developed to predict synthetic efficiency. The process involves:

Data Set Generation: Synthesizing a library of related aryl boronate esters with varying substituents and measuring their reactivity (e.g., yield in a Suzuki-Miyaura coupling under standardized conditions).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. nih.govnih.gov

Model Development: Employing statistical methods, like multiple linear regression (MLR), to build a model that finds the best correlation between a small set of descriptors and the observed reactivity. bibliotekanauki.pl

Validation: Testing the model's predictive power using an external set of compounds or statistical cross-validation techniques. nih.gov

While no specific QSAR study on this compound exists, studies on related reaction classes demonstrate the principle. For instance, deep learning models have been trained on data from Suzuki-Miyaura reactions to predict yields based on reactants and conditions, implicitly learning the structure-reactivity relationships. researchgate.net Such models have confirmed that boronic acids are generally more reactive than their corresponding pinacol esters, a distinction rooted in their electronic properties. researchgate.net

A hypothetical QSAR model for the reactivity of substituted aryl boronate esters might take the following form:

Reactivity (log(yield)) = c₀ + c₁(σ) + c₂(Es) + c₃*(qB)

Where σ is the Hammett parameter of a substituent, Es is a steric parameter, qB is the calculated partial charge on the boron atom, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Future Directions and Emerging Research Avenues for 3 1,3,2 Dioxaborinan 2 Yl Benzaldehyde Chemistry

Integration with Photocatalysis and Electrochemistry in Organic Transformations

The convergence of traditional organic synthesis with modern techniques like photocatalysis and electrochemistry offers green and efficient alternatives to conventional methods. For 3-(1,3,2-dioxaborinan-2-yl)benzaldehyde, these approaches could unveil new reactivity patterns.

Photocatalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions. asynt.comrsc.org The aryl boronate ester moiety in this compound can be activated towards single-electron oxidation, potentially with the aid of a Lewis base. asynt.com This could lead to the formation of an aryl radical, which can then participate in various coupling reactions. Research in this area could focus on developing metal-free photocatalytic systems, using organic dyes, to promote reactions such as C-H functionalization, borylation, and phosphonation of aryl halides in the presence of this compound. nih.govresearchgate.net The aldehyde group's reactivity under these conditions would also need to be explored to ensure chemoselectivity or to design tandem reaction sequences.

Electrochemistry: Electrochemical methods provide another avenue for generating reactive intermediates from this compound. Reductive coupling reactions, for instance, have been used for the synthesis of arylboronic acids and esters. researchgate.net Investigating the electrochemical behavior of this compound could lead to novel transformations. For example, electrochemical borylation of aryl halides in the presence of this molecule could be explored. researchgate.net Furthermore, the aldehyde functionality could potentially be reduced or engaged in coupling reactions under electrochemical control, offering a pathway to diverse molecular architectures. The development of scalable flow and batch reactors for these electrochemical transformations would be a significant advancement. nih.gov

A comparative study of photocatalytic and electrochemical methods for activating the C-B bond could reveal complementary strategies for specific synthetic goals.

Activation MethodPotential TransformationsKey Research Focus
Photocatalysis C-H functionalization, Aryl radical couplings, Borylation, PhosphonationDevelopment of metal-free catalysts, understanding chemoselectivity with the aldehyde group.
Electrochemistry Reductive couplings, Selective functionalization of either the boronate ester or aldehyde.Optimization of reaction conditions (electrodes, solvents), scalability using flow reactors.

Development of New Protecting Group Strategies for Orthogonal Functionalization of Boronate Esters and Aldehydes

The presence of two reactive functional groups in this compound necessitates the development of robust and orthogonal protecting group strategies to achieve selective transformations.

Protecting the Aldehyde: Traditional protection of aldehydes as acetals, such as 1,3-dioxanes and 1,3-dioxolanes, is a well-established strategy. organic-chemistry.org Research could focus on novel acetal-based protecting groups that can be cleaved under exceptionally mild and specific conditions, leaving the boronate ester intact. Photocleavable protecting groups or those susceptible to specific enzymatic cleavage could offer elegant solutions.

Protecting the Boronate Ester: While the 1,3,2-dioxaborinane ring offers some stability, more robust protecting groups for the boronic acid functionality are often required, especially for multi-step syntheses. acs.org N-methyliminodiacetic acid (MIDA) boronates and 1,8-diaminonaphthalene (B57835) (BDAN) boronates are known for their stability and are often used in iterative cross-coupling reactions. nih.gov The development of new protecting groups that can be introduced and removed under conditions orthogonal to those affecting the aldehyde group is a key research area. For instance, a photochemically removable boronic ester protecting group, such as the xanthopinacol (Bxpin) boronate, could be highly advantageous. digitellinc.com

The ultimate goal is to create a toolbox of protecting groups that allows for any desired sequence of reactions on either the aldehyde or the boronate ester moiety. This would significantly expand the synthetic utility of this compound.

Functional GroupProtecting Group StrategyPotential Advantages
Aldehyde Novel acetals (e.g., photocleavable)Mild and specific deprotection, orthogonality.
Boronate Ester MIDA, BDAN, Bxpin boronatesEnhanced stability, controlled release for sequential reactions.

Exploration of this compound as a Precursor in Polymer Chemistry (focus on monomer synthesis and polymerization mechanisms)

The bifunctionality of this compound makes it an attractive candidate for the synthesis of novel polymers. The boronate ester can participate in dynamic covalent chemistry, leading to self-healing or responsive materials, while the aldehyde can be used for various polymerization or post-polymerization modification reactions.

Monomer Synthesis: this compound can be used as a key building block to synthesize a variety of monomers. For example, the aldehyde group can be converted to other polymerizable functionalities such as vinyl, acrylate (B77674), or epoxide groups through standard organic transformations. The resulting monomers would contain a pendant aryl boronate ester, which can be incorporated into the polymer side chain. Alternatively, the boronate ester can be a site for cross-coupling reactions to build more complex monomer structures. The synthesis of bifunctional monomers suitable for Suzuki-Miyaura polymerization is a particularly promising area. acs.org

Polymerization Mechanisms: Polymers incorporating the this compound unit can be synthesized through various mechanisms.

Addition Polymerization: Monomers with vinyl or acrylate groups derived from this compound can undergo free radical or controlled radical polymerization. researchgate.net

Condensation Polymerization: The aldehyde functionality can react with di- or polyamines to form polyimines (Schiff base polymers). The boronate ester can also participate in condensation reactions, for example, with diols to form poly(boronate ester)s.

Dynamic Covalent Polymer Networks: The reversible nature of the boronate ester bond with diols can be exploited to create dynamic polymer networks. rsc.orgrsc.org These materials, often referred to as vitrimers, can exhibit self-healing properties and can be reprocessed. nih.gov The polymerization mechanisms in these systems often involve transesterification or hydrolysis/re-esterification of the boronate esters. rsc.orgrsc.org

Understanding the kinetics and mechanisms of these polymerization reactions will be crucial for controlling the polymer architecture and properties.

Polymerization ApproachMonomer DesignPotential Polymer Properties
Addition Polymerization Vinyl or acrylate derivatives.Functional polymers with pendant boronate esters.
Condensation Polymerization Diamine or diol co-monomers.Polyimines, poly(boronate ester)s.
Dynamic Covalent Networks Di- or poly-functional crosslinkers.Self-healing, reprocessable, stimuli-responsive materials.

Microfluidic Synthesis and High-Throughput Screening of Novel Reactions and Conditions

Microfluidic technologies offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to perform rapid screening of reaction conditions. These advantages can be leveraged to explore the chemistry of this compound more efficiently.

Microfluidic Synthesis: Continuous flow synthesis of this compound itself, or its derivatives, could offer improved yields and purity compared to batch processes. organic-chemistry.org Furthermore, subsequent transformations of this compound, such as Suzuki-Miyaura couplings or other cross-coupling reactions, can be optimized rapidly in microreactors. The ability to handle organolithium chemistry in flow systems safely and efficiently opens up possibilities for novel transformations. organic-chemistry.org

High-Throughput Screening: High-throughput experimentation (HTE) platforms, often integrated with microfluidics, can be used to screen a large number of catalysts, ligands, solvents, and other reaction parameters for reactions involving this compound. organic-chemistry.org This is particularly valuable for discovering new catalytic systems for the transformations discussed in section 7.1 and for optimizing the conditions for the orthogonal functionalization strategies mentioned in section 7.2. The development of analytical techniques compatible with HTE, such as high-throughput NMR or mass spectrometry, will be essential for rapid analysis of the reaction outcomes.

The combination of microfluidics and HTE will accelerate the discovery of new reactions and the optimization of existing ones, ultimately expanding the synthetic toolbox available for utilizing this compound.

Unexplored Reactivity Patterns and Undiscovered Transformation Pathways for Aryl Boronate Esters and Aldehydes

Beyond the established reactions, there is significant potential to uncover novel reactivity patterns for molecules like this compound.

Unusual Boron-Mediated Transformations: The interplay between the aldehyde and the boronate ester could lead to unique intramolecular reactions. For instance, the boronate ester could act as a Lewis acid to activate the aldehyde towards nucleophilic attack, or it could participate in novel rearrangement reactions. The formation of iminoboronates from the reaction of ortho-formylphenylboronic acids with amines suggests that similar dynamic covalent interactions could be explored for the meta-substituted isomer. nih.gov

Novel Cross-Coupling Reactions: While Suzuki-Miyaura coupling is the most common reaction for aryl boronate esters, other cross-coupling reactions remain relatively unexplored for this specific substrate. This includes Chan-Lam amination, Stille coupling, and Sonogashira coupling. The development of catalytic systems that are compatible with both the boronate ester and the aldehyde functionality is a key challenge.

Tandem and Cascade Reactions: The bifunctional nature of this compound is ideally suited for the design of tandem or cascade reactions. A single set of reagents could trigger a sequence of transformations involving both the aldehyde and the boronate ester, leading to the rapid construction of complex molecular scaffolds. For example, a reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the boronate ester.

Exploring these uncharted territories of reactivity will require a combination of experimental and computational approaches. Density functional theory (DFT) calculations can provide insights into potential reaction pathways and transition states, guiding experimental design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde, and how can reaction conditions be optimized?

  • The compound is synthesized via cyclocondensation reactions using precursors like thiosemicarbazide and benzaldehyde derivatives. For example, thiosemicarbazone intermediates are formed via nucleophilic addition, followed by cyclization with ethyl chloroacetate under anhydrous sodium acetate catalysis . Optimization may involve adjusting solvent systems (e.g., ethanol with H₂O₂) and reaction times to improve yield and purity. Characterization via ¹H-NMR is critical to confirm structural integrity .

Q. How is this compound characterized, and what analytical techniques are essential for quality control?

  • Key techniques include:

  • ¹H-NMR : To verify the aldehyde proton (~9-10 ppm) and boron-containing ring protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve crystal structures, especially for verifying stereochemistry .
  • Chromatography (GC/HPLC) : To assess purity (>97% as per commercial standards) and detect impurities .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions, and how does its reactivity compare to other boronic esters?

  • The compound participates in Suzuki-Miyaura couplings due to its boronate group, enabling aryl-aryl bond formation. Its reactivity is influenced by steric and electronic effects: the dioxaborinane ring may enhance stability compared to pinacol boronate esters, but reduce electrophilicity. Catalytic systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) are critical for efficiency. Comparative studies with analogs (e.g., 4-substituted derivatives) suggest that electron-withdrawing groups on the benzaldehyde moiety can modulate reaction rates .

Q. How can computational modeling guide the design of derivatives for specific catalytic or biochemical applications?

  • DFT calculations can predict electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization. For biochemical applications, docking studies may reveal interactions with targets like hormone-sensitive lipase (HSL) , as seen with related boronic esters . Molecular dynamics simulations can further assess stability in physiological conditions.

Q. What are the challenges in crystallizing this compound, and how can twinning or disorder be addressed during refinement?

  • The aldehyde group and boron-oxygen bonds may introduce conformational flexibility, leading to twinning. High-resolution data collection (e.g., synchrotron sources) and software like SHELXD/SHELXL are essential for structure solution. Disorder in the dioxaborinane ring can be modeled using restraints and constraints during refinement .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in multi-step syntheses?

  • The boronate ester is hydrolytically sensitive, requiring anhydrous conditions for storage. Stability assays in buffered solutions (pH 5–9) reveal decomposition above 50°C, necessitating low-temperature handling. In multi-step reactions, protecting groups (e.g., acetals) may be employed to preserve the aldehyde functionality .

Methodological Considerations

Q. What strategies mitigate competing side reactions (e.g., aldol condensation) during aldehyde functionalization?

  • Low-temperature protocols (−78°C) and kinetic control minimize aldol byproducts. Alternatively, transient protection of the aldehyde as a dimethyl acetal can prevent undesired nucleophilic attacks. Post-reaction deprotection with aqueous HCl restores the aldehyde group .

Q. How can contradictions in reported catalytic efficiencies be resolved when using this compound in cross-coupling reactions?

  • Discrepancies may arise from differences in substrate purity or catalyst loading. Systematic studies using standardized conditions (e.g., [Pd] = 2 mol%, 80°C, 12 h) and rigorous characterization (e.g., GC-MS for conversion rates) are recommended. Contradictory data in literature should be cross-validated with control experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.